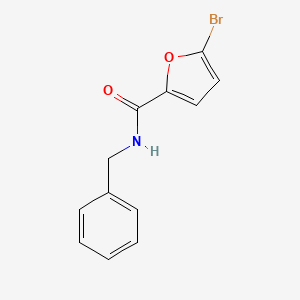

N-benzyl-5-bromofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-benzyl-5-bromofuran-2-carboxamide is a compound that can be inferred to have a furan ring, a bromine substituent, and a benzyl carboxamide group based on the nomenclature and the context of related compounds in the provided papers. Although none of the papers directly describe N-benzyl-5-bromofuran-2-carboxamide, they do discuss similar furan carboxamide derivatives and their synthesis, properties, and potential applications, which can provide insights into the compound .

Synthesis Analysis

The synthesis of related furan carboxamide compounds typically involves the reaction of furan-2-carbonyl chloride with an appropriate amine, followed by further functionalization. For example, N-(4-bromophenyl)furan-2-carboxamide was synthesized using 4-bromoaniline and furan-2-carbonyl chloride in the presence of triethylamine, yielding high product yields . Similarly, benzofuran-2-carboxamide derivatives were synthesized through a Ugi four-component reaction followed by a microwave-assisted Rap–Stoermer reaction . These methods suggest that N-benzyl-5-bromofuran-2-carboxamide could potentially be synthesized through analogous pathways involving the appropriate benzyl amine and brominated furan-2-carbonyl chloride.

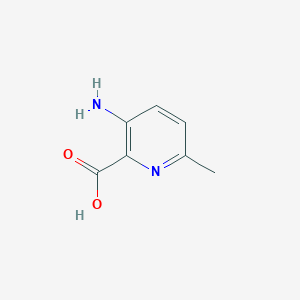

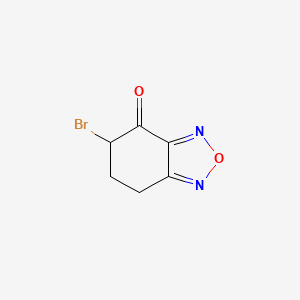

Molecular Structure Analysis

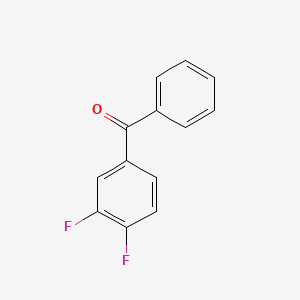

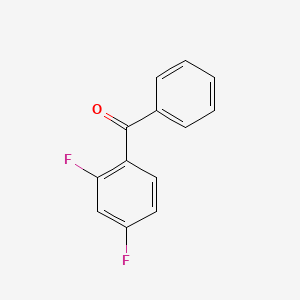

The molecular structure of furan carboxamide derivatives is characterized by the presence of a furan ring and a carboxamide group. The crystal structures of related compounds, such as 2-bromo-N-(2,4-difluorobenzyl)benzamide, have been determined using single-crystal X-ray diffraction, revealing details such as bond lengths, angles, and the presence of intramolecular hydrogen bonds . These structural analyses are crucial for understanding the molecular geometry and potential reactive sites of N-benzyl-5-bromofuran-2-carboxamide.

Chemical Reactions Analysis

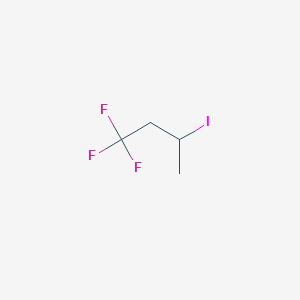

Furan carboxamide derivatives can participate in various chemical reactions, including cross-coupling reactions to afford analogues with different substituents . The presence of a bromine atom in the molecule suggests that N-benzyl-5-bromofuran-2-carboxamide could also undergo similar reactions, serving as a precursor for further functionalization.

Physical and Chemical Properties Analysis

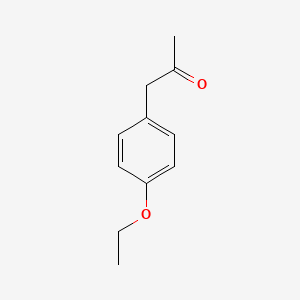

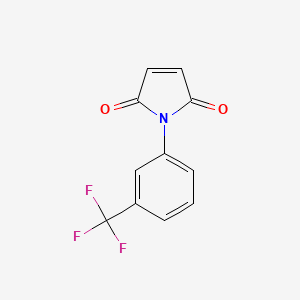

The physical and chemical properties of furan carboxamide derivatives are influenced by their molecular structure. For instance, the presence of halogen substituents can affect the compound's melting point, solubility, and reactivity . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, can also impact the compound's solid-state properties . These properties are essential for the practical application of N-benzyl-5-bromofuran-2-carboxamide in various fields, including pharmaceuticals and materials science.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- N-benzyl-5-bromofuran-2-carboxamide is used in chemical reactions involving ortho-alkylation of carboxamides. A study demonstrated that using 8-aminoquinoline-based aryl carboxamides, direct ortho-alkylation can be achieved with high yields and regioselectivity. The reactions proceed without overalkylation and are efficient with secondary bromides and iodides (Fruchey, Monks, & Cook, 2014).

Heterocyclic Chemistry

- In the field of heterocyclic chemistry, N-benzyl-2H-azirine-2-carboxamides, which are related to N-benzyl-5-bromofuran-2-carboxamide, have been studied for their reaction with dialkyl phosphite, yielding benzamido-N-benzyl-acetamides (Nishiwaki & Fujiyama, 1972).

Biomedical Research

- N-benzyl-5-bromofuran-2-carboxamide derivatives have been investigated for their cholinesterase inhibitory activity, which is significant in the context of Alzheimer's disease. Some synthesized compounds showed potent butyrylcholinesterase inhibition, suggesting their potential in treating neurodegenerative diseases (Abedinifar et al., 2018).

Antiviral Research

- Analogs of N-benzyl-5-bromofuran-2-carboxamide, specifically N-benzyl-N-phenylthiophene-2-carboxamide analogues, have shown promise as inhibitors of human enterovirus 71, an important pathogen in pediatric infectious diseases (Pan et al., 2015).

Synthetic Methods

- N-benzylcarboxamides, including N-benzyl-5-bromofuran-2-carboxamide, can be efficiently cleaved using N-bromosuccinimide at room temperature. This process is essential in organic synthesis for producing various functionalized compounds (Kuang et al., 2007).

Eigenschaften

IUPAC Name |

N-benzyl-5-bromofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c13-11-7-6-10(16-11)12(15)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZGNGADSRKPPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354047 |

Source

|

| Record name | N-benzyl-5-bromofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-5-bromofuran-2-carboxamide | |

CAS RN |

117845-23-5 |

Source

|

| Record name | N-benzyl-5-bromofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene](/img/structure/B1332406.png)

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine](/img/structure/B1332424.png)

![5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid](/img/structure/B1332442.png)